Although the search did not yield data on 7,4'-DHF specifically, one study provides high-quality information on ALDH1L1, a crucial enzyme in the folate (one-carbon) metabolism pathway [1]. Since 7,4'-DHF is likely a form of dihydrofolate within this pathway, understanding ALDH1L1's role offers valuable context.
The table below summarizes key quantitative findings from a study on ALDH1L1 in RT4 bladder cancer cells [1].
| Parameter Investigated | Experimental Finding/Methodology |
|---|---|
| Cell Line Model | RT4 human bladder cancer cell line (high endogenous ALDH1L1) and derived shRNA clones with low/no ALDH1L1 expression [1]. |
| Proliferation Assay | MTT cell proliferation assay; cells seeded at 5x10³ cells/well in 96-well plates; absorbance measured at 570nm [1]. |
| Doubling Time | RT4 (high ALDH1L1): 36.3 hours; sh506 (low ALDH1L1): 19.4 hours; sh572 (no ALDH1L1): 23.2 hours [1]. |
| Tumor Growth In Vivo | Xenograft tumors from ALDH1L1-deficient clones were significantly larger than those from original RT4 cells [1]. |
| Metabolomic Analysis | Untargeted metabolomics on xenograft tumors; altered pathways in clones included TCA cycle, glutathione, and fatty acid metabolism [1]. |
For researchers aiming to study a specific metabolite like 7,4'-DHF, the following workflow synthesizes common methodologies from the search results, particularly from the field of metabolomics [2] [3].
Proposed workflow for metabolomic identification and validation.
The following diagram illustrates the key reactions of the folate metabolism cycle, showing the position where 7,4'-DHF is theorized to fit in. The role of ALDH1L1, supported by the search results [1], is also highlighted.
Key folate metabolism pathway and inferred position of 7,4'-DHF.
This compound (7,4'-DHF) is a flavonoid identified as a potent bioactive compound in the medicinal herb Glycyrrhiza uralensis Fisch. (Licorice). It has garnered significant scientific interest due to its multi-targeted anti-inflammatory and anti-asthma properties, demonstrating superior efficacy in some assays compared to other well-known constituents like glycyrrhizin [1] [2].
While present in several plants, Glycyrrhiza uralensis is a primary and well-studied source. The table below summarizes the natural occurrence and quantitative pharmacological data for 7,4'-DHF.
Table 1: Natural Sources and Key Quantitative Pharmacological Data of 7,4'-DHF
| Category | Details | Reference |
|---|---|---|
| Primary Natural Source | Roots of Glycyrrhiza uralensis (Licorice) | [1] [3] [2] |
| Other Documented Sources | The flavone backbone is found in various plants, but specific isolation of 7,4'-DHF is best documented in G. uralensis. | |
| IC₅₀ for MUC5AC Inhibition | 1.4 µM (in PMA-stimulated NCI-H292 human airway epithelial cells) | [1] |
| IC₅₀ for Eotaxin Inhibition | Most potent among 10 tested compounds from G. uralensis; provided continued suppression. | [4] |
| Relative Potency (Th2 Cytokines) | More potent than liquiritigenin and isoliquiritigenin in suppressing IL-4 and IL-5 production in D10.G4.1 Th2 cells. | [2] |
7,4'-DHF exhibits a broad range of activities relevant to obstructive airway diseases and beyond, acting through multiple signaling pathways.
Table 2: Key Pharmacological Activities and Molecular Mechanisms of 7,4'-DHF
| Pharmacological Activity | Experimental Model | Key Molecular Targets & Mechanisms |
|---|---|---|
| Anti-Asthmatic / Anti-Inflammatory | ||
| Inhibition of Th2-Driven Inflammation | Murine model of allergic asthma; D10.G4.1 Th2 cells | Suppression of IL-4, IL-5; reduced GATA-3 expression and IL-4 mRNA [2]. |
| Prevention of Steroid Adverse Effects | Human lung fibroblast-1 cells with long-term Dex exposure | Abrogation of dexamethasone-induced eotaxin production; inhibition of p-STAT6 and impaired HDAC2 expression [4]. |
| Mucin/Mucus Suppression | ||
| Inhibition of MUC5AC Gene & Protein | PMA-stimulated NCI-H292 human airway epithelial cells | Suppression of NF-κB and STAT6 activation; enhanced HDAC2 expression [1]. |
| Reduction of Mucus Secretion In Vivo | Ovalbumin-sensitized murine asthma model | Marked reduction of MUC5AC protein in bronchoalveolar lavage (BAL) fluid [1]. |
The following diagram illustrates the integrated signaling pathways through which 7,4'-DHF exerts its effects on inflammation and mucus production, based on the mechanisms described in the tables above.
Integrated signaling pathway of 7,4'-DHF showing suppression of inflammatory and mucus production targets.
For researchers aiming to replicate or build upon key findings, here are detailed methodologies for critical assays.
This protocol measures the effect of 7,4'-DHF on MUC5AC gene expression and protein production in a human airway epithelial cell model.
This describes a bioassay-guided fractionation method to isolate 7,4'-DHF from a crude licorice extract.
The workflow for this isolation and identification process is summarized below.
Workflow for the bioassay-guided isolation and identification of 7,4'-DHF from Glycyrrhiza uralensis.
The data positions 7,4'-DHF as a highly promising multi-target therapeutic candidate, particularly for respiratory conditions like asthma where Th2 inflammation and mucus hypersecretion are key pathological features. Its ability to modulate critical pathways like NF-κB, STAT6, and HDAC2 simultaneously may offer an advantage over single-target agents [4] [1]. Notably, its capacity to prevent the paradoxical adverse effects of prolonged dexamethasone exposure on eotaxin production suggests potential for combination therapies, potentially allowing for reduced steroid doses and mitigated side effects [4].
From a drug development perspective, future work should focus on:
DHF exerts its effects through multi-target mechanisms, primarily modulating inflammatory and immune pathways. Key activities and mechanisms are summarized below.
| Activity/Pathway | Observed Effect / Mechanism | Experimental Context |
|---|---|---|
| Anti-inflammatory | Significant reduction of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) [1]. | Human esophageal biopsy ex-vivo culture from EoE patients [1]. |
| Inhibition of COX-2 enzyme [2]. | In vitro assay [2]. | |
| Immunomodulation | Suppression of Th2 cytokines (IL-4, IL-5, IL-13) and serum IgE [1] [3]. | In vitro and in vivo asthma models [3]. |
| Reduction of eotaxin/CCL-11 (an eosinophil chemoattractant) [1]. | In vitro and in vivo studies [1]. | |
| Transcriptional Regulation | Direct binding to and inhibition of TNF-α (binding energy: -7.7 kcal/mol) [1]. | Computational modeling, molecular docking, and dynamic simulation [1]. |
| Modulation of MAPK and AKT signaling pathways [1]. | Gene expression analysis in human esophageal biopsies [1]. | |
| Synergistic Effects | Enhanced anti-inflammatory and anti-remodeling effects when combined with Vitamin D3 in asthma models [3]. | Systems pharmacology analysis and in vitro validation [3]. |
The following diagram illustrates the multi-target anti-inflammatory mechanism of DHF as identified in research on Eosinophilic Esophagitis (EoE), integrating computational predictions and ex-vivo validation.
For researchers looking to validate these activities, here are summaries of key experimental methodologies from the search results.
1. Ex-vivo Human Biopsy Culture for Cytokine Analysis [1]
2. In Silico Molecular Docking and Dynamic Simulation [1]
3. Assessing Synergistic Effects with Vitamin D3 in Asthma Models [3]
7,4'-Dihydroxyflavone (7,4'-DHF) is a naturally occurring flavonoid compound exuded by plant roots into the rhizosphere environment. This specific flavonoid features a flavone backbone structure characterized by two benzene rings (A and B) connected through a heterocyclic pyrone ring (C), with hydroxyl groups positioned at the 7 and 4' carbon locations. This specific substitution pattern significantly influences its chemical properties and biological activity, including its solubility, redox potential, and capacity for molecular interactions with microbial proteins and receptors.
In the context of plant biology, 7,4'-DHF has been specifically identified as a signaling molecule in legume-rhizobia symbiosis systems. Research has demonstrated that 7,4'-DHF serves as the most abundant nod gene-inducing flavonoid in the root exudates of Medicago sativa (alfalfa) seedlings, playing a crucial role in initiating the formation of nitrogen-fixing nodules through activation of bacterial nodulation genes [1]. Beyond this established symbiotic function, emerging evidence suggests this flavonoid may have broader ecological roles in the rhizosphere, potentially influencing the composition and activity of diverse soil bacterial communities beyond simply initiating symbiotic relationships [1].
Microbial Community Modulation: Treatment of soil with 7,4'-DHF has been shown to induce significant shifts in bacterial community structure. Specifically, operational taxonomic units (OTUs) classified as Acidobacteria subdivision 4 demonstrate increased relative abundance following 7,4'-DHF exposure, while OTUs from the Gaiellales order, Nocardioidaceae, and Thermomonsporaceae families are more prevalent in control soils without flavonoid amendment [1]. These findings indicate that 7,4'-DHF possesses selective antimicrobial properties or growth-promoting effects on specific bacterial taxa, potentially influencing nutrient cycling and ecosystem functioning in the rhizosphere.
Symbiotic Signaling Function: As a key nod gene inducer, 7,4'-DHF activates the expression of nodulation genes in compatible rhizobial bacteria, initiating the complex developmental process that leads to nitrogen-fixing nodule formation [1]. This signaling role represents one of the most specialized and well-characterized functions of 7,4'-DHF in legume systems, ensuring specific recognition between the host plant and its symbiotic partner.
Potential Quorum Sensing Influence: Evidence from related flavonoids suggests 7,4'-DHF may potentially influence bacterial communication systems. Studies have shown that various flavonoid compounds can affect the production of quorum-sensing-dependent factors in bacteria such as Pseudomonas aeruginosa [1]. While this specific activity has not been directly confirmed for 7,4'-DHF, its structural similarity to active compounds suggests a possible role in modulating bacterial group behaviors through interference with quorum sensing pathways.
Table 1: Experimental treatment rates for this compound application in rhizosphere model systems
| Treatment Level | Application Rate (nmol/day) | Comparative Description |
|---|---|---|
| Low | 0.24 | 0.1× the medium rate |
| Medium | 2.40 | Equivalent to exudation rate from M. sativa seedlings |
| High | 24.00 | 10× the medium rate |
| Control | 0.00 | No flavonoid |
Table 2: Bacterial taxa showing significant response to 7,4'-DHF treatment in soil systems
| Bacterial Taxon | Response to 7,4'-DHF | Statistical Significance | Ecological Implications |
|---|---|---|---|
| Acidobacteria subdivision 4 | Increased abundance | Significant (P<0.05) | Potential role in carbon cycling |
| Gaiellales order | Decreased abundance | Significant (P<0.05) | Reduced prevalence in treated soils |
| Nocardioidaceae family | Decreased abundance | Significant (P<0.05) | Possible antimicrobial sensitivity |
| Thermomonosporaceae family | Decreased abundance | Significant (P<0.05) | Potential growth inhibition |
The standardized experimental approach for studying root exudate flavonoids like 7,4'-DHF employs a controlled rhizosphere model system that accurately simulates natural exudation processes while allowing for precise manipulation and measurement of variables [1]. The following protocol details the establishment of this system:
Soil Preparation: Begin with a soil-sand mixture (typically 70:30 ratio by mass) that facilitates adequate drainage while maintaining microbial viability. The soil should be sieved (4 mm mesh), air-dried, and stored to minimize residual flavonoid content from previous vegetation. Before use, moisten the mixture with distilled water (60.0 g water per 400.0 g soil-sand mixture) to achieve optimal moisture conditions for microbial activity and root exudate stability [1].
Container Setup: Use 50-mL polypropylene conical centrifuge tubes with modified bottoms where the conical portion is removed and replaced with plastic mesh to allow for drainage while retaining the soil matrix. Wrap each tube in aluminum foil to protect light-sensitive flavonoids like 7,4'-DHF from photodegradation during the experiment [1].
Artificial Root Implementation: Employ rhizon soil moisture samplers (5-cm porous section, 2.5 mm diameter, 0.12-0.18 μm pore size) as artificial root analogs. These specialized samplers are inserted vertically into the soil matrix and serve as conduits for the controlled delivery of flavonoid solutions, effectively mimicking the slow, continuous release of exudates from living root systems [1].
Solution Preparation: Prepare fresh 7,4'-DHF treatment solutions in aqueous solvent at appropriate concentrations corresponding to low, medium, and high application rates (0.24, 2.40, and 24.00 nmol/day, respectively). The medium rate should be calibrated based on empirical measurements of actual exudation from target plant species; for Medicago sativa, this corresponds to approximately 2.40 nmol/day per 0.4 g root fresh weight [1].
Application Protocol: Slowly deliver 1.2 mL of treatment solution daily through the rhizon samplers using 1-mL syringes, distributing 400 μL through each of three rhizons per container. Following solution administration, inject approximately 0.2 mL of air into each rhizon to clear the porous interface and ensure complete delivery of the flavonoid solution into the soil matrix [1].
Control Treatments: Include appropriate control treatments consisting of identical systems receiving either no flavonoid amendment or vehicle-only solutions to account for potential effects of the application process itself on microbial communities and system parameters.
Soil Sampling: Collect soil samples at predetermined time points using sterile instruments to minimize cross-contamination. Process samples immediately for microbial community analysis or flash-freeze in liquid nitrogen for subsequent molecular analyses.
Microbial Community Assessment: Extract total DNA from soil samples using commercial soil DNA extraction kits. Amplify the 16S rRNA gene using primers targeting the V4 region, followed by high-throughput sequencing on platforms such as Illumina MiSeq. Process raw sequence data through standard bioinformatics pipelines (QIIME2, MOTHUR) to determine operational taxonomic units (OTUs) and perform statistical analyses of community differences between treatment conditions [1].
ATP Content Measurement: As a indicator of overall microbial metabolic activity, measure soil ATP content using commercial ATP assay kits based on luciferase-luciferin reactions according to manufacturer protocols. This provides complementary data to sequence-based community analyses regarding the functional state of the microbial community [1].
Diagram 1: Experimental workflow for 7,4'-DHF rhizosphere studies showing key methodological stages
Diagram 2: 7,4'-DHF biological interactions showing direct and potential effects on rhizosphere organisms
The investigation of 7,4'-DHF in plant root exudates presents significant translational potential across multiple disciplines. For drug development professionals, understanding the specific interactions between plant-derived flavonoids and microbial communities offers valuable insights for antimicrobial strategies and microbiome-based therapeutics. The documented effects of 7,4'-DHF on specific bacterial taxa suggest potential for developing targeted antimicrobial approaches that selectively modulate microbial communities without broad-spectrum disruption [1].
From a methodological perspective, the established protocols for 7,4'-DHF research provide a robust framework for investigating other root exudate compounds. The rhizosphere model system with rhizon samplers represents a standardized approach that could be adapted for high-throughput screening of plant-microbe interactions in pharmaceutical discovery pipelines [1]. Additionally, the quantitative data on application rates and corresponding microbial community shifts establishes valuable dose-response parameters that can inform subsequent studies on structure-activity relationships of flavonoid compounds.
Future research directions should focus on elucidating molecular mechanisms underlying the observed effects of 7,4'-DHF on bacterial communities, including identification of specific microbial receptors and signaling pathways affected by this flavonoid. From a pharmaceutical perspective, investigation of structure-activity relationships among flavonoid analogs may reveal compounds with enhanced selectivity or potency for specific microbial targets. Additionally, exploration of synergistic effects between 7,4'-DHF and conventional antimicrobial agents could open new avenues for combination therapies addressing antibiotic-resistant infections.
The following methodology details the model system used to investigate how 7,4'-Dihydroxyflavone influences soil bacterial communities [1] [2].
1. Rhizosphere Model System Setup
2. Treatment Application
3. Sampling and Analysis
The following table summarizes the significant changes in bacterial populations observed in response to the high dosage (24.00 nmol/day) of this compound, as identified by 16S rRNA sequencing [3] [2].
| Bacterial Group | Response to High this compound | Relative Change (vs. Control) |
|---|---|---|
| Acidobacteria subdivision 4 | Increased in relative abundance | More prevalent in treatment |
| Gaiellales | Decreased in relative abundance | More prevalent in control |
| Nocardioidaceae | Decreased in relative abundance | More prevalent in control |
| Thermomonosporaceae | Decreased in relative abundance | More prevalent in control |
It is important to note that the naringenin treatments did not cause significant changes in the overall soil bacterial community structure [3] [2].
The research highlights that this compound has functions that extend beyond its established role in plant-microbe communication.
1. Multifunctional Role in the Rhizosphere
While its primary known function is the activation of nod genes in symbiotic rhizobia [4], the experiment confirms that this compound can selectively influence a wider range of soil bacteria. This suggests roles in shaping the rhizosphere microbiome that may include [3] [2]:
2. Molecular Mechanisms in a Therapeutic Context Independent research in immunology has identified this compound (DHF) as a potent multi-target anti-inflammatory agent. The diagram below illustrates the computationally predicted and ex-vivo validated molecular interactions of DHF in the context of Eosinophilic Esophagitis (EoE), a chronic inflammatory disease [5].
Computationally predicted and ex-vivo validated network of DHF's anti-inflammatory action [5].
This mechanistic insight is supported by experimental data:
The primary research investigated how 7,4'-Dihydroxyflavone (7,4'-DHF) influences soil bacterial community structure using a model system to approximate root exudation from Medicago sativa (alfalfa) seedlings [1] [2] [3].
The core finding is that 7,4'-DHF can selectively change the soil bacterial community structure. Treatment with a high rate of 7,4'-DHF significantly increased the relative abundance of Acidobacteria subdivision 4, while decreasing the abundance of Gaiellales, Nocardioidaceae, and Thermomonosporaceae compared to the control [1] [2]. Treatments with naringenin (another flavonoid) did not cause significant changes [1].
The experimental workflow for this study is summarized below:
Experimental workflow for assessing this compound impact on soil bacteria [1] [3]
The following table summarizes the bacterial groups that showed a statistically significant change in relative abundance in response to the high (10x) treatment of this compound compared to a no-flavonoid control, as measured by 16S rRNA gene amplicon sequencing [1] [2]:
| Bacterial Taxon | Response to High 7,4'-DHF | Relative Change |
|---|---|---|
| Acidobacteria subdivision 4 | Increased | Greater vs. control |
| Gaiellales | Decreased | More prevalent in control |
| Nocardioidaceae | Decreased | More prevalent in control |
| Thermomonosporaceae | Decreased | More prevalent in control |
The study found that the medium and low treatment rates of 7,4'-DHF, as well as naringenin at any rate, did not cause significant shifts in the overall bacterial community structure. The ATP assay also indicated that the flavonoid treatments did not significantly alter the total soil microbial biomass [1].
For researchers aiming to replicate or build upon this work, here is a detailed breakdown of the methodology.
The increase in Acidobacteria subdivision 4 suggests 7,4'-DHF may serve as a selective nutrient source or signaling molecule for this group [1]. The decrease in specific bacterial taxa indicates 7,4'-DHf has broader functions in the rhizosphere beyond initiating legume-rhizobia symbiosis, potentially influencing nutrient cycling and plant health by modulating the soil microbiome [1].
The table below summarizes the core mechanisms and experimental evidence for 7,4'-DHF's biological activity.
| Mechanism of Action | Biological Effect | Experimental Model | Key Quantitative Findings |
|---|---|---|---|
| Inhibits MUC5AC Expression [1] | Reduces mucus overproduction & secretion | NCI-H292 human airway epithelial cells & murine asthma model [1] | IC50 of 1.4 µM for MUC5AC inhibition (28x more potent than glycyrrhizin) [1]. Marked reduction of MUC5AC in bronchoalveolar lavage (BAL) fluid in vivo [1]. |
| Modulates Inflammatory Pathways [1] | Suppresses NF-κB and STAT6 activation; enhances HDAC2 expression [1] | NCI-H292 cells [1] | Associated with downregulation of key pro-inflammatory transcription factors [1]. |
| Targets Key Inflammatory Cytokines [2] | Reduces levels of TNF-α, IL-6, IL-1β, IL-8, and MAPK1 | Human esophagus biopsy ex vivo culture from EoE patients [2] | Molecular docking showed stable binding to TNF-α (free binding energy of -7.7 kcal/mol). Significant reduction in cytokine levels and gene expression confirmed via ELISA & qRT-PCR [2]. |
To help you evaluate or replicate key findings, here are the methodologies from critical experiments.
This method is used to evaluate 7,4'-DHF's effect on mucus production in a respiratory context [1].
This ex-vivo protocol validates 7,4'-DHF's anti-inflammatory effects on human tissue [2].
The following diagram illustrates the multi-target mechanism by which 7,4'-DHF alleviates symptoms in respiratory and allergic diseases, based on the described research [1] [2].
7,4'-DHF inhibits mucus overproduction and inflammation via multiple pathways.
Based on the summarized evidence, 7,4'-DHF holds promise for treating conditions characterized by mucus hypersecretion and Th2-driven inflammation.
Be aware that 7,4'-DHF (7,4'-dihydroxyflavone) is a distinct compound from 7,8-DHF (7,8-dihydroxyflavone), which has different biological activities and is reported as a TrkB receptor agonist [3] [4]. Always verify the specific isomer when reviewing literature or planning research.
The NCI-H292 cell line, established from a human pulmonary mucoepidermoid carcinoma, serves as a well-characterized and widely utilized in vitro model for investigating respiratory pathophysiology and screening potential therapeutic compounds. These cells retain mucoepidermoid characteristics in culture, including the expression of multiple markers of squamous differentiation and the capacity to produce key respiratory mucins, particularly MUC5AC. This mucin represents the major glycoprotein component in asthmatic airways, with expression levels approximately 60% higher in asthmatics compared to normal subjects, making it a critical target for therapeutic intervention [1]. The cells exhibit epithelial morphology and grow adherently, requiring specific culture conditions to maintain their phenotypic properties relevant to airway biology research.
NCI-H292 cells have become a gold standard in respiratory research due to their consistent response to inflammatory stimulants and their relevance to studying mucus hypersecretion pathogenesis. These cells support investigations of signaling pathways involved in mucin gene expression, including NF-κB and STAT6 activation, which are critically implicated in inflammatory responses in obstructive lung diseases [1] [2]. Furthermore, this cell line enables researchers to explore the mechanisms of action of potential therapeutic compounds like 7,4'-dihydroxyflavone (7,4'-DHF) in regulating mucin production and secretion, providing crucial preclinical data before advancing to more complex animal models or clinical studies.
This compound (7,4'-DHF) is a natural flavonoid compound isolated from Glycyrrhiza uralensis (Chinese licorice) with demonstrated biological activity against targets relevant to respiratory pathophysiology. With a molecular weight of 254.24 g/mol and the chemical formula C15H10O4, this compound appears as a white to off-white solid with limited aqueous solubility [3]. The compound is characterized by the CAS registry number 2196-14-7 and is sometimes referred to by its alternative name, 4',7-Dihydroxyflavone.
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C15H10O4 |
| Molecular Weight | 254.24 g/mol |
| CAS Number | 2196-14-7 |
| Purity | ≥99.6% |
| Appearance | White solid |
| Solubility in DMSO | 250 mg/mL (983.32 mM) |
| Recommended Storage | -20°C for powder, -80°C for stock solutions |
For experimental use, 7,4'-DHF is typically prepared as a stock solution in dimethyl sulfoxide (DMSO) at concentrations ranging from 10-100 mM, which can be further diluted in cell culture media for treatment. The final DMSO concentration in cell culture should generally not exceed 0.1% to avoid solvent-related cytotoxicity. The compound has demonstrated an IC50 value of 1.4 μM in inhibiting MUC5AC gene expression in PMA-stimulated NCI-H292 cells, making it approximately 28-fold more potent than glycyrrhizin, another compound derived from G. uralensis (IC50 = 38 μM) [1] [2] [3]. This significant potency advantage highlights the therapeutic potential of 7,4'-DHF for further investigation.
Proper maintenance of NCI-H292 cells is essential for obtaining reproducible experimental results. These cells require RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2.0 mM stable glutamine, and 2.0 g/L NaHCO₃ [4]. The complete medium should also contain penicillin (100 U/mL) and streptomycin (100 μg/mL) to prevent bacterial contamination, along with 25 mM HEPES buffer to maintain physiological pH [1]. Cells should be cultured in a humidified incubator maintained at 37°C with 5% CO₂, with medium changes performed 2-3 times per week depending on cell density and metabolic activity.
For long-term storage, prepare cryopreservation medium consisting of complete growth medium with 10% DMSO or specialized cryoprotectant media like CM-1. Resuspend cells at a density of 1-5 × 10⁶ cells/mL in freezing medium, transfer to cryovials, and use a controlled-rate freezer or place at -80°C for 24-48 hours before transferring to liquid nitrogen for long-term storage below -150°C [4]. When thawing, quickly warm vials in a 37°C water bath for 40-60 seconds until only a small ice clump remains, then transfer the cell suspension to a centrifuge tube containing 8 mL room-temperature culture medium. Centrifuge at 300 × g for 3 minutes, resuspend in fresh medium, and transfer to culture vessels.
The following protocol details the assessment of MUC5AC expression in NCI-H292 cells following 7,4'-DHF treatment, based on methodologies described in the literature [1]:
To ensure that observed effects on MUC5AC expression are not due to general cytotoxicity, perform viability assessments using the MTT assay:
Table 2: Experimental Parameters for 7,4'-DHF in MUC5AC Inhibition Studies
| Parameter | Specifications | References |
|---|---|---|
| IC50 Value | 1.4 μM in PMA-stimulated NCI-H292 cells | [1] [2] [3] |
| Effective Concentration Range | 0.1-10 μM | [1] |
| Pretreatment Time | 30 minutes prior to stimulant | [1] |
| PMA Stimulation Concentration | 10 ng/mL | [1] |
| Stimulation Duration | 24 hours | [1] |
| Key Signaling Pathways Affected | NF-κB, STAT6, HDAC2 | [1] [2] |
7,4'-DHF exerts its inhibitory effects on MUC5AC expression through multimodal regulation of key signaling pathways involved in inflammation and mucin production. The compound significantly suppresses NF-κB activation, a primary transcriptional regulator of numerous inflammatory genes including MUC5AC. Additionally, 7,4'-DHF inhibits STAT6 activation, which is particularly important in Th2-mediated inflammatory responses such as those seen in allergic asthma. Furthermore, this flavonoid enhances HDAC2 expression, which plays a critical role in silencing inflammatory gene expression and is often reduced in steroid-resistant respiratory conditions [1] [2]. The coordinated modulation of these three pathways positions 7,4'-DHF as a promising multi-target therapeutic candidate for addressing mucus hypersecretion in chronic respiratory diseases.
The experimental workflow for investigating 7,4'-DHF mechanisms in NCI-H292 cells involves multiple parallel approaches, including gene expression analysis, protein quantification, and specific pathway inhibition studies. The following diagram illustrates the key steps in this investigative process:
Diagram 1: Experimental workflow for evaluating 7,4'-DHF effects on MUC5AC expression in NCI-H292 cells
The multifaceted mechanism of action of 7,4'-DHF involves coordinated regulation of several critical signaling pathways that converge on MUC5AC expression. The following diagram illustrates the key molecular targets and their relationships:
Diagram 2: Mechanism of action of 7,4'-DHF on MUC5AC regulation in NCI-H292 cells
When designing studies with 7,4'-DHF in NCI-H292 cells, several critical parameters require careful consideration to ensure reproducible and biologically relevant results:
Serum Concentration During Treatment: The reduction of serum to 0.2% FBS during the pretreatment and stimulation phases is crucial for minimizing background MUC5AC expression and ensuring appropriate response to inflammatory stimuli. However, researchers should be aware that extended serum deprivation beyond 24 hours may impact cell viability and introduce unintended stress responses [1].
Time Course Considerations: The 24-hour stimulation period with PMA allows for robust MUC5AC induction; however, preliminary time-course experiments may be valuable for determining optimal endpoints for specific research questions. Earlier time points (6-8 hours) may be more appropriate for assessing gene expression changes, while protein quantification typically requires longer incubation periods (18-24 hours) [1].
Validation in Complex Models: While NCI-H292 cells provide a valuable screening platform, findings should be validated in more complex systems. Researchers have confirmed 7,4'-DHF efficacy in murine models of asthma, where treated animals exhibited marked reduction in MUC5AC secretion in bronchoalveolar lavage fluid compared to controls [1] [2]. This translational approach strengthens the biological relevance of in vitro findings.
Common challenges in 7,4'-DHF studies with NCI-H292 cells include:
High Background MUC5AC: If control cells show elevated basal MUC5AC expression, ensure proper serum deprivation (0.2% FBS) for 24 hours before stimulation and use low-passage number cells (preferably below passage 25) to maintain phenotypic stability.
Variable PMA Response: PMA stock solutions should be prepared in DMSO, aliquoted, and stored at -20°C to avoid freeze-thaw cycles. Fresh dilution in serum-free medium should be prepared immediately before each experiment.
Cytotoxicity at Higher Concentrations: While 7,4'-DHF shows an IC50 of 1.4 μM for MUC5AC inhibition, researchers should conduct viability assays across their concentration range (typically 0.1-100 μM) to ensure specific effects rather than general toxicity. The MTT assay provides a reliable assessment of metabolic activity [1] [5].
The NCI-H292 cell line represents a robust and well-characterized model for investigating mucus hypersecretion pathogenesis and screening potential therapeutic compounds like this compound. The detailed protocols outlined in these application notes provide researchers with standardized methods for evaluating the effects of 7,4'-DHF on MUC5AC expression and understanding its mechanisms of action. The demonstrated potency of 7,4'-DHF—approximately 28-fold greater than glycyrrhizin—coupled with its multimodal regulation of NF-κB, STAT6, and HDAC2 signaling pathways positions this flavonoid as a promising candidate for further development as a therapeutic agent for obstructive airway diseases characterized by mucus hypersecretion.
The study of natural compounds and their molecular targets has become increasingly important in developing novel therapeutic strategies for inflammatory diseases and cancer. 7,4'-dihydroxyflavone (DHF), a flavonoid isolated from Glycyrrhiza uralensis (licorice root), has emerged as a promising multi-targeted therapeutic candidate for immune-mediated inflammatory conditions. Contemporary research has demonstrated its potent anti-inflammatory properties through modulation of key cytokine pathways and signaling molecules [1]. DHF has shown particular promise in the treatment of eosinophilic esophagitis (EoE), a chronic allergic condition characterized by eosinophilic inflammation of the esophagus that leads to symptoms including dysphagia, abdominal pain, and feeding difficulties [1]. Parallel to this, MUC5AC, a secreted gel-forming mucin, has been identified as a critical factor in both inflammatory airway diseases and cancer progression. MUC5AC is normally expressed in goblet cells of the respiratory and gastrointestinal tracts, where it contributes to mucosal protection, but its aberrant overexpression is associated with pathological states including asthma, chronic obstructive pulmonary disease (COPD), and multiple cancer types [2] [3].
The investigation of these two biologically active molecules converges in their shared association with inflammatory processes and their potential as therapeutic targets. Understanding the mechanistic basis of DHF's anti-inflammatory activity and the regulatory pathways controlling MUC5AC expression provides valuable insights for developing targeted interventions for inflammation-driven pathologies. The following application notes and protocols provide detailed methodologies for studying DHF mechanisms and MUC5AC regulation, enabling researchers to explore these biologically significant molecules in disease contexts.
Table 1: Key Inflammatory Targets of DHF in Eosinophilic Esophagitis
| Target | Function | Effect of DHF | Experimental Validation |
|---|---|---|---|
| TNF-α | Pro-inflammatory cytokine | Significant reduction | Computational docking, ex-vivo biopsy culture [1] |
| IL-6 | Pro-inflammatory cytokine | Significant reduction | Ex-vivo biopsy culture [1] |
| IL-1β | Pro-inflammatory cytokine | Significant reduction | Computational docking, ex-vivo biopsy culture [1] |
| IL-8 | Chemokine | Significant reduction | Ex-vivo biopsy culture [1] |
| MAPK1 | Signaling molecule | Reduction in gene expression | qRT-PCR validation [1] |
| CCND | Cell cycle regulator | Reduction in gene expression | qRT-PCR validation [1] |
DHF exerts its therapeutic effects through multi-targeted modulation of inflammatory signaling pathways. Computational analyses have identified 29 common targets of DHF in EoE, with TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 emerging as the most significant molecular targets [1]. Molecular docking studies reveal that DHF directly binds to TNF-α with a free binding energy of -7.7 kcal/mol, indicating high-affinity binding and complex stability [1]. This direct interaction with key inflammatory mediators represents a primary mechanism through which DHF exerts its anti-inflammatory effects. Additionally, DHF has been shown to suppress Th2 cytokines including IL-4, IL-5, and IL-13, as well as serum IgE and the chemoattractant protein eotaxin/CCL-11 [1]. These pleiotropic effects position DHF as a promising multi-target therapeutic agent capable of addressing the complex inflammatory networks underlying conditions like EoE.
The signaling pathways modulated by DHF include critical inflammatory cascades that drive disease pathology. Protein-protein interaction analyses demonstrate that DHF targets are enriched in inflammatory response pathways, with particular significance in TNF and NF-κB signaling [1]. Through its multi-targeted approach, DHF addresses the limitation of single-target therapies that often fail to account for the complexity and redundancy of inflammatory pathways in chronic immune-mediated diseases. The ability to simultaneously modulate multiple nodes in inflammatory networks may explain the robust therapeutic effects observed in experimental models.
The identification of DHF targets began with comprehensive target mining from literature and published databases including HitPick, Swiss Target Prediction, Similarity Ensemble Approach, PubChem, PharmMapper, and DrugBank [1]. EoE-associated genes were identified from Therapeutic Target Database, Malacards, GeneCards, and Open Targets Platform. Shared targets between DHF and EoE were mapped to the UniProt Database for normalization [1]. Gene ontology enrichment and pathway analyses were performed using DAVID and KOBAS 3.0, with significant pathways selected at false discovery rate (FDR) <0.01 [1]. Protein-protein interaction networks were constructed using String database and visualized in Cytoscape.
For molecular docking, protein crystal structures including IL-1β (PDB:5R85), IL-6 (PDB:1ALU), TNF (PDB:2AZ5), and CCND1 (PDB:2W96) were obtained from RCSB protein data bank [1]. The DHF structure was downloaded from PubChem without optimization. Docking was performed using AutoDock Vina with addition of all hydrogens and Gasteiger charges. Molecular dynamic simulations were carried out using GROMACS with amber99sb-ildn force field and tip3p water model, with 50 ns molecular dynamics simulation performed for protein-ligand complexes [1]. Root Mean Square Deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses were performed using Xmgrace software.
Table 2: Experimental Validation of DHF Mechanisms in Human Esophagus Biopsy Culture
| Experimental Approach | Key Findings | Significance |
|---|---|---|
| Computational Target Mining | 29 common targets of DHF on EoE identified | Established multi-targeted mechanism of action [1] |
| Molecular Docking | Direct binding to TNF-α with -7.7 kcal/mol free energy | High-affinity interaction with key inflammatory mediator [1] |
| Molecular Dynamic Simulation | Complex stability and flexibility demonstrated | Confirmed stable target engagement [1] |
| Ex-vivo Biopsy Culture (Protein) | Reduced TNF-α, IL-6, IL-8, IL-1β in supernatant | Functional validation of cytokine suppression [1] |
| Ex-vivo Biopsy Culture (Gene Expression) | Reduced TNF-α, IL-1β, IL-6, CCND, MAPK1 | Transcriptional regulation of inflammatory targets [1] |
Ex-vivo validation using human esophageal biopsy samples provides functional confirmation of computational predictions. Pediatric EoE patients (0-18 years) undergoing endoscopy were recruited with IRB approval, and biopsies showing >15 eosinophils per high power field were considered active EoE [1]. Biopsy samples were cultured with or without DHF, with significant reduction in levels of TNF-α, IL-6, IL-8, and IL-1β found in supernatant of DHF-treated samples [1]. Furthermore, gene expression analysis demonstrated significant reduction in TNF-α, IL-1β, IL-6, CCND, and MAPK1 in esophagus biopsy samples cultured with DHF [1]. This comprehensive approach integrating computational prediction with experimental validation provides strong evidence for the multi-targeted anti-inflammatory mechanisms of DHF.
MUC5AC expression is regulated by multiple inflammatory signaling pathways that converge on transcriptional activation. Research has demonstrated that proinflammatory cytokines IL-1β and IL-17A are potent inducers of MUC5AC mRNA and protein synthesis in both well-differentiated primary normal human bronchial epithelial (NHBE) cells and the HBE1 human bronchial epithelial cell line [3]. This induction is both time- and dose-dependent, occurring at the level of promoter activation through an NF-κB-based transcriptional mechanism [3]. The critical regulatory element was identified as a putative NF-κB binding site at position -3594/-3582 in the MUC5AC promoter, with chromatin immunoprecipitation analysis confirming enhanced binding of the NF-κB subunit p50 to this region following cytokine stimulation [3]. These findings establish NF-κB signaling as a central pathway in inflammatory cytokine-mediated MUC5AC overexpression in airway diseases.
In the context of cancer, MUC5AC plays a pivotal role in disease progression and metastasis. In lung adenocarcinoma (LUAD), MUC5AC expression is substantially increased in brain metastases (LUAD-BrM) samples and brain-tropic cell lines compared to primary samples or parental control cell lines [2]. Proteomic analyses have revealed a novel interaction between MUC5AC and Annexin A2 (ANXA2), which activates downstream matrix metalloproteases and facilitates extracellular matrix degradation to promote metastasis [2]. This MUC5AC/ANXA2 signaling axis represents a key mechanism driving the metastatic process in LUAD. Disruption of this interaction with a peptide inhibitor effectively abrogates metastasis, highlighting the therapeutic potential of targeting this pathway [2]. Additionally, treatment of tumor cells with astrocyte-conditioned medium or the chemokine CCL2 results in upregulation of MUC5AC expression and enhanced brain colonization, indicating that microenvironmental factors contribute to MUC5AC-mediated metastatic progression [2].
The central role of MUC5AC in both inflammatory diseases and cancer makes it an attractive therapeutic target. In chronic airway diseases like asthma and COPD, strategies to reduce MUC5AC overexpression could alleviate mucus obstruction and improve clinical outcomes. The identification of NF-κB as a key regulator of MUC5AC transcription suggests that inhibitors of this pathway may have therapeutic benefit [3]. In cancer, the MUC5AC/ANXA2 signaling axis represents a promising target for preventing metastasis, particularly in LUAD where brain metastasis is a significant clinical challenge [2]. The development of peptide inhibitors that disrupt the MUC5AC-ANXA2 interaction could provide a targeted approach to metastasis prevention in patients with high MUC5AC expression [2].
The enzyme-linked immunosorbent assay (ELISA) represents a fundamental technique for quantifying cytokine levels in DHF mechanism studies. This protocol outlines the specific methodology for evaluating DHF effects on inflammatory cytokine production in ex-vivo biopsy cultures, based on established procedures with optimization for this application [1] [4].
Sample Preparation and DHF Treatment:
ELISA Procedure:
Quality Control:
The detection and quantification of MUC5AC is essential for studies investigating its role in inflammatory diseases and cancer. This protocol describes methods for measuring MUC5AC expression in both in vitro systems and patient samples.
Sample Collection and Processing:
MUC5AC ELISA Procedure:
Alternative Detection Methods:
Proper data analysis is critical for accurate interpretation of ELISA results. The calculation of target protein concentration should be performed as follows: To determine the concentration of each sample, first find the absorbance value on the y-axis and extend a horizontal line to the standard curve. At the point of intersection, extend a vertical line to the x-axis and read the corresponding concentration [4]. If samples have been diluted, the concentration read from the standard curve must be multiplied by the dilution factor [4].
Standard curve generation represents a crucial step in ELISA data analysis: Create a standard curve by reducing the data using computer software capable of plotting the mean absorbance (y-axis) against the protein concentration (x-axis). When possible, utilize the recommended data reduction method specified in the assay protocol [4]. If the recommended data reduction method is unavailable, try various methods (e.g., linear, semi-log, log/log, 4 or 5 parameter logistic) to determine which curve best fits the ELISA data. One way to determine if the curve fit is correct is to backfit the standard curve O.D. values [4].
Quality assessment should include: Calculation of the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, usually expressed as a percentage. Calculating CV is important as it can indicate any inconsistencies or inaccuracies in your ELISA results. The coefficient of variation (CV) of duplicates should be ≤ 20%. A larger CV indicates greater inconsistency and possible error [4].
Comprehensive method validation is essential for generating reliable and reproducible data, particularly when developing in-house assays or implementing established methods in new laboratory settings. According to established guidelines, a full validation should be performed for in-house methods, while a partial validation may suffice for commercial assays [5].
Table 3: Method Validation Parameters for Immunoassays
| Validation Parameter | Definition | Procedure | Acceptance Criteria |
|---|---|---|---|
| Robustness | Ability to remain unaffected by small variations in method parameters | Systematic changes in critical parameters (incubation times, temperatures) | Measured concentrations should not depend on changes [5] |
| Precision | Closeness of agreement between independent test results | Repeatability (within-run) and intermediate precision (between-run) | CV ≤ 20% for duplicates [4] [5] |
| Limits of Quantification | Highest and lowest measurable concentrations with acceptable precision | Serial dilution of samples to determine working range | Precision and accuracy within 20% at ULOQ and LLOQ [5] |
| Dilutional Linearity | Ability to obtain reliable results after sample dilution | Dilution of high-concentration samples in appropriate matrix | Back-calculated concentrations within 20% of expected [5] |
| Selectivity | Ability to measure analyte in presence of potential interferents | Spiking analyte into different matrices | Recovery within 80-120% [5] |
| Sample Stability | Chemical stability under specific conditions | Analysis after storage under various conditions | Concentration changes within 20% of initial [5] |
Key validation parameters include:
Precision: "The closeness of agreement between independent test results obtained under stipulated conditions." There are three different types of precision: repeatability (within-run), intermediate precision (between-run), and reproducibility (between-laboratory) [5]. For ELISA-based methods, the CV should be ≤ 20% for duplicate or triplicate measurements [4].
Robustness: "The ability of a method to remain unaffected by small variations in method parameters." Identify critical parameters in the procedure (e.g., incubation times and temperatures) and perform the assay with systematic changes in these parameters using the same set of samples. If measured concentrations do not depend on the changes, adjust the protocol by adding appropriate intervals to the critical parameters [5].
Selectivity and Specificity: Evaluate the ability of the assay to accurately measure the target analyte in the presence of other components that may be present in the sample matrix. This is particularly important for MUC5AC detection given the complex nature of mucins and potential cross-reactivity with other mucin family members.
The integrated study of 7,4'-DHF and MUC5AC provides valuable insights into the mechanisms of inflammation and cancer, offering potential avenues for therapeutic intervention. DHF represents a promising multi-targeted anti-inflammatory compound with demonstrated efficacy in modulating key inflammatory pathways in EoE [1]. Meanwhile, MUC5AC emerges as a critical factor in both inflammatory airway diseases and cancer metastasis, with its regulation involving complex signaling networks including NF-κB and novel interactions with proteins such as ANXA2 [2] [3]. The experimental protocols outlined herein provide comprehensive methodologies for investigating these biologically significant molecules, incorporating both computational and experimental approaches. The rigorous validation procedures ensure the reliability and reproducibility of findings, which is essential for advancing our understanding of these targets and translating basic research into clinical applications. As research in this field progresses, the continued refinement of these protocols and the development of novel investigative approaches will further enhance our ability to target these pathways for therapeutic benefit.
7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid isolated from Glycyrrhiza uralensis [1] [2] [3]. It significantly inhibits the gene expression, production, and secretion of mucin 5AC (MUC5AC) in a human airway epithelial cell model (NCI-H292) stimulated with Phorbol 12-myristate 13-acetate (PMA) [1] [2]. Its mechanism of action involves the suppression of the NF-κB and STAT6 signaling pathways and the enhancement of HDAC2 expression [1]. The core experimental data is summarized below.
Table 1: Summary of Key Experimental Findings for 7,4'-DHF
| Assay Type | Model System | Stimulus | Key Findings | Reference |
|---|---|---|---|---|
| In Vitro MUC5AC Inhibition | NCI-H292 human airway epithelial cells | PMA (10 ng/mL) | IC50 = 1.4 µM; Inhibited MUC5AC mRNA and protein expression; 28-fold more potent than Glycyrrhizin. | [1] [2] [3] |
| Mechanism of Action (In Vitro) | NCI-H292 cells | PMA (10 ng/mL) | Suppressed PMA-induced NF-κB (p65) activation and STAT6 phosphorylation; Enhanced HDAC2 expression. | [1] [3] |
| In Vivo Efficacy | Ovalbumin-induced murine asthma model | Ovalbumin sensitization & challenge | Marked reduction of MUC5AC protein in bronchoalveolar lavage (BAL) fluid after oral administration. | [1] [3] |
This section provides a step-by-step protocol for investigating the inhibitory effect of 7,4'-DHF on PMA-induced MUC5AC in NCI-H292 cells, based on the methods described in the research [1].
The following diagram illustrates the complete experimental workflow from cell preparation to final analysis:
After the 24-hour stimulation period, collect samples as per the workflow above for downstream analysis.
Table 2: Key Reagents and Instruments for the Protocol
| Category | Item / Assay | Details / Purpose | Reference |
|---|---|---|---|
| Key Reagents | This compound (7,4'-DHF) | Prepare stock solution in DMSO (e.g., 10-100 mM). | [1] [2] [3] |
| Phorbol 12-myristate 13-acetate (PMA) | Inflammatory stimulant; use at 10 ng/mL. | [1] | |
| MUC5AC Antibody | For ELISA; e.g., Mouse monoclonal (ab3649, Abcam). | [1] | |
| Key Assays | MUC5AC ELISA | Measure protein levels in cell lysates (production) and supernatants (secretion). | [1] |
| qRT-PCR | Quantify MUC5AC mRNA expression. | [1] | |
| Western Blot | Analyze NF-κB p65, STAT6, HDAC2, and their phosphorylation states. | [1] [3] |
The inhibitory effect of 7,4'-DHF on MUC5AC is mediated through the modulation of key signaling pathways involved in inflammation and mucin gene transcription. The following diagram summarizes this mechanistic interplay, and the text below provides further details.
7,4'-dihydroxyflavone (7,4'-DHF) is an important flavonoid compound recognized for its biological activity. Its precise identification in complex matrices like herbal formulations presents significant analytical challenges due to the presence of structural isomers and low concentration levels. Modern UHPLC-Q-Orbitrap MS/MS technology provides the resolution, mass accuracy, and fragmentation capability necessary for reliable identification and differentiation of such compounds.
This protocol details comprehensive methodologies for identifying 7,4'-DHF in complex samples, incorporating specific strategies for isomer discrimination and quality control applications.
| Parameter | Configuration |
|---|---|
| UHPLC System | Ultra-High Performance Liquid Chromatography |
| Mass Spectrometer | Q-Exactive Orbitrap MS/MS |
| Column | C18 column (1.8-1.9 μm particle size) |
| Mobile Phase A | Ultrapure water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | 20-42% B (0-25 min), 40-95% B (25-45 min), 95% B (45-50 min) |
| Flow Rate | 0.2-0.3 mL/min |
| Injection Volume | 2-5 μL |
| Column Temperature | 25°C |
| Ionization Source | ESI (Electrospray Ionization) |
| Spray Voltage | 3.0-3.5 kV (positive/negative mode) |
| Sheath Gas Flow | 40-50 Arb |
| Auxiliary Gas Flow | 10 Arb |
| Capillary Temperature | 325-350°C |
| Scan Range | 100-1500 m/z |
| MS Resolution | 60,000 FWHM (Full MS), 15,000 FWHM (ddMS²) |
| Collision Energies | Stepped HCD: 5, 10, 20 eV |
Prepare a pooled QC sample by combining equal volumes of all sample extracts. Analyze at the beginning of the sequence and after every 8-10 injections to monitor instrument stability [1].
The following diagram illustrates the complete analytical workflow for 7,4'-DHF identification:
7,4'-DHF Characterization:
The protocol successfully differentiates 7,4'-DHF from its isomer daidzein through:
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Precision (Intra-day) | RSD % | < 5% [4] |
| Precision (Inter-day) | RSD % | < 5% [4] |
| Stability | RSD % | < 5% [4] |
| Recovery Rate | Percentage | 94-99% [4] |
| Mass Accuracy | ppm | < 5 ppm [1] |
| LOD | Concentration | Compound-dependent [5] |
| LOQ | Concentration | Compound-dependent [5] |
This methodology has been successfully applied to identify 7,4'-DHF as an unexpected compound in Jieyu Anshen Granule, a traditional Chinese medicine formulation [2]. The identification contributed to:
The protocol enables the use of 7,4'-DHF as a potential quality marker (Q-marker) for authentication of herbal materials and finished products, addressing the challenge of isomer confusion in complex matrices [2] [3].
Poor Chromatographic Separation:
Insufficient Sensitivity:
Inconsistent Fragmentation:
The UHPLC-Q-Orbitrap MS/MS protocol provides a robust framework for reliable identification of this compound in complex herbal matrices. The method offers high specificity through combination of accurate mass measurement, diagnostic fragmentation patterns, and chromatographic separation capability, particularly for challenging isomer discrimination. This approach serves as a valuable tool for quality control in herbal medicine and natural products research.
This compound (7,4'-DHF) is a naturally occurring flavonoid isolated from the medicinal plant Glycyrrhiza uralensis (Chinese licorice), which has been extensively used in Traditional Chinese Medicine for treating inflammatory respiratory conditions. This flavone possesses a basic flavonoid structure characterized by two benzene rings (A and B) connected via a heterocyclic pyrone ring (C), with hydroxyl groups positioned at the 7 and 4' carbon atoms [1] [2]. As a member of the flavone class, 7,4'-DHF contains a C2–C3 double bond in the C-ring, which is recognized as an important structural feature for anti-inflammatory activity [3] [4]. The compound has attracted significant research interest due to its potent anti-inflammatory and immunomodulatory properties with demonstrated efficacy in both in vitro and in vivo models of inflammatory diseases, particularly those affecting mucosal surfaces and the respiratory system [1] [5].
In controlled laboratory settings, 7,4'-DHF has demonstrated significant anti-inflammatory effects across multiple cell-based models, with particularly notable activity in respiratory epithelial cells and macrophages.
Table 1: Summary of In Vitro Anti-Inflammatory Activities of 7,4'-DHF
| Cell Model | Stimulus | Measured Endpoints | Key Results | IC₅₀/Effective Concentration |
|---|---|---|---|---|
| NCI-H292 human airway epithelial cells [1] | PMA (10 ng/mL) | MUC5AC gene expression and protein production | Significant inhibition of mucus production | IC₅₀ = 1.4 µM |
| NCI-H292 human airway epithelial cells [1] | PMA (10 ng/mL) | MUC5AC secretion | Inhibition of mucus secretion | Not specified |
| Human lung fibroblasts [2] | Dexamethasone | Eotaxin/CCL11 production | Suppression of eotaxin production | IC₅₀ = 0.28 µM |
| RAW264.7 macrophages [6] | LPS (1 µg/mL) | NO, PGE₂, IL-1β production | Attenuated inflammatory mediator secretion | Significant inhibition at 10-50 µM |
The inhibition of MUC5AC gene expression and mucus production in NCI-H292 human airway epithelial cells is particularly noteworthy, as 7,4'-DHF exhibited a 28-fold greater potency compared to glycyrrhizin, another anti-inflammatory compound derived from Glycyrrhiza uralensis [1]. This suggests its potential therapeutic value in hypersecretory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The therapeutic potential of 7,4'-DHF has been validated in several animal models of inflammatory diseases, demonstrating significant efficacy in reducing key pathological features.
Table 2: Summary of In Vivo Anti-Inflammatory Efficacy of 7,4'-DHF
| Disease Model | Subject | Treatment Protocol | Key Outcomes | Reference |
|---|---|---|---|---|
| Asthma Model | OVA-sensitized mice | 7,4'-DHF administration during challenge | Marked reduction in MUC5AC secretion in BAL fluid | [1] |
| Eosinophilic Esophagitis (EoE) | Human esophagus biopsies (ex vivo) | Culture with 7,4'-DHF | Reduced TNF-α, IL-6, IL-8, IL-1β in supernatant; Decreased TNF-α, IL1-β, IL-6, CCND, MAPK1 gene expression | [5] |
| Carrageenan-induced Inflammation | Rats (general anti-inflammatory model) | 7,4'-DHF (5, 10, 50 mg/kg) | Dose-dependent inhibition of paw edema | [7] |
In the ovalbumin (OVA)-sensitized murine asthma model, 7,4'-DHF treatment resulted in a substantial decrease in MUC5AC mucin secretion in bronchoalveolar lavage (BAL) fluid, confirming the physiological relevance of its anti-mucin effects observed in vitro [1]. Furthermore, in an ex vivo study using human esophagus biopsies from patients with eosinophilic esophagitis (EoE), 7,4'-DHF treatment significantly reduced the levels of pro-inflammatory cytokines including TNF-α, IL-6, IL-8, and IL-1β in the culture supernatant, accompanied by downregulation of their gene expression in the tissue [5].
The anti-inflammatory activity of 7,4'-DHF is mediated through its effects on multiple signaling pathways and transcription factors that regulate inflammatory responses:
NF-κB Pathway Suppression: 7,4'-DHF inhibits the activation of nuclear factor kappa B (NF-κB), a master regulator of inflammation, by suppressing the nuclear translocation of NF-κB p65 and preventing the degradation of its inhibitory protein IκB [1] [6]. This inhibition subsequently reduces the expression of various pro-inflammatory mediators.
STAT6 Inhibition: The compound suppresses the signal transducer and activator of transcription 6 (STAT6) pathway, which plays a crucial role in T-helper 2 (Th2) cell-mediated immune responses commonly associated with allergic inflammation [1].
HDAC2 Enhancement: 7,4'-DHF upregulates the expression of histone deacetylase 2 (HDAC2), an enzyme involved in silencing pro-inflammatory gene expression. Reduced HDAC2 activity and expression have been implicated in the pathogenesis of steroid-resistant inflammatory conditions [1].
MAPK Pathway Modulation: Although more extensively documented for the structurally similar 7,8-dihydroxyflavone, 7,4'-DHF may also inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, which are involved in inflammatory signaling cascades [6].
Cytokine Network Regulation: Computational and experimental analyses have identified TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 as important molecular targets of 7,4'-DHF in inflammatory diseases such as EoE [5]. Molecular docking studies have demonstrated that 7,4'-DHF directly binds to TNF-α with a free binding energy of -7.7 kcal/mol, indicating stable interaction [5].
The following diagram illustrates the key signaling pathways and molecular targets through which 7,4'-DHF exerts its anti-inflammatory effects:
Purpose: To evaluate the effect of 7,4'-DHF on MUC5AC gene expression and mucus production in human airway epithelial cells.
Materials and Reagents:
Procedure:
Data Analysis: Calculate percentage inhibition relative to PMA-stimulated controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response data [1].
Purpose: To assess the effect of 7,4'-DHF on inflammatory mediators in macrophage models.
Materials and Reagents:
Procedure:
Data Analysis: Express results as percentage inhibition compared to LPS-stimulated controls. Perform statistical analysis using one-way ANOVA with appropriate post-hoc tests [6].
Purpose: To evaluate the efficacy of 7,4'-DHF in a murine model of allergic asthma.
Materials:
Procedure:
Data Analysis: Compare inflammatory cell counts, MUC5AC levels, cytokine concentrations, and histopathological scores between treatment groups using appropriate statistical tests [1] [5].
Purpose: To validate anti-inflammatory effects of 7,4'-DHF in human tissue relevant to eosinophilic esophagitis.
Materials:
Procedure:
Data Analysis: Compare cytokine levels and gene expression between treated and untreated biopsies using paired t-tests or appropriate non-parametric alternatives [5].
The comprehensive data on 7,4'-DHF supports its potential application in several research and therapeutic contexts:
Respiratory Diseases: 7,4'-DHF shows particular promise for asthma and COPD research due to its potent inhibition of MUC5AC production and secretion. Its ability to reduce mucus hypersecretion at low micromolar concentrations suggests potential as a lead compound for developing novel mucoregulatory therapies [1].
Eosinophilic Disorders: The efficacy of 7,4'-DHF in reducing inflammatory mediators in human EoE biopsies indicates its relevance for eosinophilic inflammatory conditions. Its multi-targeted mechanism may offer advantages over single-target biologics in complex inflammatory diseases [5].
Drug Development: The favorable toxicity profile of dihydroxyflavones in acute toxicity studies (no mortality observed up to 2000 mg/kg in rats) supports their potential as safe therapeutic candidates [7]. However, bioavailability optimization using advanced formulation strategies such as nanoparticles, liposomes, or mucoadhesive gels may be necessary to overcome the typically low oral bioavailability of flavonoid compounds [3].
Mechanistic Studies: 7,4'-DHF serves as a valuable tool compound for studying inflammatory signaling pathways, particularly those involving NF-κB, STAT6, and HDAC2, in various disease contexts [1] [5] [6].
This compound represents a naturally derived flavonoid with demonstrated anti-inflammatory efficacy across multiple experimental systems, from cell cultures to human tissue models. Its ability to simultaneously target multiple inflammatory pathways, including NF-κB, STAT6, and HDAC2, while directly inhibiting mucus production, positions it as a promising multi-target therapeutic candidate for inflammatory conditions, particularly those involving mucus hypersecretion and eosinophilic inflammation. The protocols outlined in this document provide researchers with standardized methods to further investigate the therapeutic potential and mechanism of action of this promising compound.
7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid compound isolated from Glycyrrhiza uralensis, a plant used in Traditional Chinese Medicine for treating respiratory symptoms [1]. Research has identified 7,4'-DHF as a potent inhibitor of mucus hypersecretion, a key pathological feature in asthma, with significantly greater potency than glycyrrhizin (IC₅₀ value of 1.4µM vs 38µM) [1].
This compound exerts its effects through multiple mechanisms: suppressing NF-κB and STAT6 activation while enhancing HDAC2 expression [1]. These pathways are critically involved in airway inflammation and mucus overproduction, making 7,4'-DHF a promising candidate for investigating novel asthma therapeutics.
The table below summarizes key efficacy findings from preclinical studies of 7,4'-DHF in experimental asthma models:
| Parameter Assessed | Experimental Finding | Model System | Significance |
|---|---|---|---|
| MUC5AC Gene Expression | Significant inhibition of PMA-stimulated expression [1] | NCI-H292 human airway epithelial cells [1] | Targets goblet cell metaplasia and mucus overproduction |
| MUC5AC Protein Production | Potent inhibition (IC₅₀ 1.4µM) [1] | NCI-H292 human airway epithelial cells [1] | 28-fold more potent than glycyrrhizin [1] |
| MUC5AC Secretion | Marked reduction in BAL fluid [1] | OVA-sensitized and challenged mice [1] | Confirmed efficacy in vivo |
| Inflammatory Signaling | Suppression of NF-κB and STAT6 activation [1] | Cell and mouse models [1] | Modulates key pro-inflammatory pathways |
| HDAC2 Expression | Enhanced expression [1] | Cell and mouse models [1] | Potential mechanism for restoring corticosteroid sensitivity |
The following protocol establishes a murine model of allergic asthma suitable for evaluating 7,4'-DHF therapeutic efficacy [2] [3]:
Animals: Female BALB/c mice (6-8 weeks old) are preferred due to their robust Th2-biased immune response [4] [5]. House mice under standard conditions (12-hour light/dark cycle) with OVA-free diet [2].
Sensitization Phase (Days 0 & 7):
Challenge Phase (Days 14-17 or similar):
Therapeutic Intervention:
Bronchoalveolar Lavage (BAL) Fluid Collection (24h post-final challenge):
Lung Tissue Processing:
The following diagram illustrates the complete timeline and procedures for establishing the OVA-induced asthma model and evaluating 7,4'-DHF:
7,4'-DHF targets multiple signaling pathways involved in asthma pathogenesis. The following diagram illustrates its proposed mechanism of action:
Optimal OVA Dosage: Studies demonstrate that OVA sensitization dose significantly impacts airway hyperresponsiveness (AHR), with 50μg eliciting the most intense response [6]. Consider dose-ranging studies for your specific research objectives.
Strain Selection: BALB/c mice are preferred for their strong Th2 bias, but C57BL/6 may be necessary for transgenic models [4] [5].
Therapeutic Window: 7,4'-DHF administration typically follows the OVA challenge phase to evaluate therapeutic rather than prophylactic effects [1].
Endpoint Selection: Include functional (airway hyperresponsiveness), cellular (BAL differentials), molecular (cytokines, signaling proteins), and histological (inflammation, goblet cell hyperplasia) assessments [1] [6] [7].
The table below summarizes key quantitative findings from various studies on 7,4'-DHF.
| Bioactivity / Parameter | Experimental System | Result / IC₅₀ / Effect | Citation |
|---|---|---|---|
| MUC5AC Inhibition | PMA-stimulated NCI-H292 human airway epithelial cells | IC₅₀: 1.4 µM (mRNA & protein) | [1] [2] |
| CBR1 Inhibition | In vitro enzyme assay | IC₅₀: 0.28 µM | [2] |
| Eotaxin/CCL11 Inhibition | Constitutive production in HFL-1 human fetal lung fibroblasts | Significant suppression at 10 µM | [2] |
| Anti-inflammatory Cytokine Reduction | Human EoE esophagus biopsy ex-vivo culture | Reduced TNF-α, IL-6, IL-8, IL-1β in supernatant | [3] [4] |
| Gene Expression Modulation | Human EoE esophagus biopsy ex-vivo culture | Reduced TNF-α, IL-1β, IL-6, CCND, MAPK1 mRNA levels | [3] [4] |
| MUC5AC Secretion (In Vivo) | Murine asthma model (OVA-sensitized) | Marked reduction in BAL fluid at 6 µg dose (oral, 4 wks) | [1] [2] |
Here are detailed methodologies for key experiments investigating 7,4'-DHF's effects.
This protocol is adapted from studies using the human pulmonary epithelial cell line NCI-H292 [1].
1. Cell Culture:
2. Serum Deprivation & Compound Treatment:
3. Sample Collection:
4. Analysis:
This protocol is based on a study using biopsy samples from patients with Eosinophilic Esophagitis (EoE) [3] [4].
1. Tissue Acquisition & Culture:
2. Analysis of Inflammatory Markers:
This method is used to analyze signaling pathways affected by 7,4'-DHF, such as NF-κB and STAT6 [1] [2].
The following diagrams illustrate the proposed molecular mechanisms of 7,4'-DHF and a general workflow for conducting these experiments.
Diagram 1: Proposed molecular mechanisms of 7,4'-DHF. 7,4'-DHF is reported to inhibit key pro-inflammatory signaling pathways (NF-κB, MAPK, STAT6, AKT) activated by various stimuli. This inhibition leads to reduced production of Th2 cytokines, eotaxin, and mucin proteins like MUC5AC [3] [1] [5].
Diagram 2: A generalized workflow for evaluating the effects of 7,4'-DHF in experimental models. The key steps involve establishing the model system, pre-treating with the compound, applying an inflammatory challenge, and then analyzing results through various biochemical and molecular techniques [3] [1] [5].
7,4'-DHF demonstrates multi-targeted anti-inflammatory and immunomodulatory properties, making it a promising candidate for therapeutic development, particularly for Th2-driven conditions like asthma and EoE. Its ability to consistently suppress eotaxin production is a notable feature, as eotaxin is a key chemokine for eosinophil recruitment [3] [1] [2].
Key advantages for drug development include:
Future work should focus on further elucidating its pharmacokinetic and safety profile, and optimizing its potency and selectivity.
Eosinophilic Esophagitis (EoE) is a chronic immune-mediated allergic disease characterized by eosinophil-predominant inflammation of the esophagus, leading to symptoms including vomiting, feeding difficulties, dysphagia, and abdominal pain [1] [2] [3]. Current treatment options primarily include dietary elimination and swallowed steroids, but these approaches have significant limitations, including nutritional concerns, the need for repeated invasive endoscopies, and nearly universal disease recurrence after treatment discontinuation [3]. In the search for more effective therapeutic strategies, 7,4'-dihydroxyflavone (DHF), a flavonoid compound derived from Glycyrrhiza uralensis (a key component in Traditional Chinese Medicine's Digestive Tea formula), has emerged as a promising multi-targeted therapeutic candidate for EoE [1] [3].
The tumor necrosis factor-alpha (TNF-α) pathway represents a crucial therapeutic target in EoE and other inflammatory diseases, as TNF-α is a key regulator of inflammatory responses that activates multiple pro-inflammatory signaling cascades, including MAPK and NF-κB pathways [4] [5]. TNF-α exists as a homotrimer that binds to TNF receptors (TNFR1 and TNFR2) on immune cells, initiating downstream inflammatory signaling that contributes to the pathogenesis of various autoimmune and inflammatory conditions [4]. This application note provides detailed methodological protocols and analytical frameworks for investigating the molecular interactions between 7,4'-DHF and TNF-α, combining computational docking approaches with experimental validation to elucidate the mechanism of action underlying its therapeutic potential in EoE [1] [2].
Advanced computational methods were employed to predict and characterize the molecular interactions between 7,4'-DHF and TNF-α. The integrated workflow combined molecular docking, dynamic simulation, and binding free energy calculations to provide comprehensive insights into the binding mechanism and stability of the DHF-TNF-α complex [1] [4]. These computational approaches serve as powerful tools for predicting protein-ligand interactions and guiding experimental validation efforts.
Table 1: Computational Methods and Parameters for DHF-TNF-α Docking Analysis
| Method Category | Specific Tool/Software | Key Parameters | Application in DHF-TNF-α Study |
|---|---|---|---|
| Molecular Docking | AutoDock Vina [1] [3] | Grid box size: 40×40×40 Å; Exhaustiveness: 8 | Prediction of binding orientation and affinity |
| Protein Preparation | Discovery Studio [5] | CHARMm forcefield; pH: 7.4; Ionic strength: 0.145 | TNF-α structure optimization and minimization |
| Dynamic Simulation | GROMACS [1] | Force field: amber99sb-ildn; Water model: tip3p; Duration: 50 ns | Assessment of complex stability and flexibility |
| Binding Energy Calculation | MM-PBSA [4] | Free binding energy: -7.7 kcal/mol for DHF-TNF-α | Quantification of binding affinity |
| Structure Visualization | PyMOL, Discovery Studio [1] [3] | - | Analysis of binding interactions and residue contacts |
The molecular docking analysis revealed that DHF directly binds to TNF-α with a calculated free binding energy of -7.7 kcal/mol, indicating a strong and favorable interaction [1] [2]. The molecular dynamics simulation demonstrated that the DHF-TNF-α complex maintains greater stability and flexibility throughout the 50 ns simulation period, with root mean square deviation (RMSD) and root mean square fluctuation (RMSF) analyses confirming the structural integrity of the complex during simulation [1]. The binding interface analysis identified key TNF-α residues involved in DHF binding, providing atomic-level insights into the molecular mechanism of TNF-α inhibition by this flavonoid compound.
To complement and validate the computational predictions, ex vivo experiments were conducted using human esophagus biopsy specimens from patients with confirmed EoE [1] [2] [3]. This approach provided a clinically relevant model system to assess the biological effects of DHF on inflammatory pathways in human tissue.
Esophageal biopsy samples were obtained from pediatric patients (aged 0-18 years) undergoing endoscopic evaluation for EoE as part of their routine clinical care [3]. All subjects had active EoE, confirmed by both clinical symptoms and histological evidence of >15 eosinophils per high power field in esophageal biopsies. The biopsy samples were cultured in appropriate media and treated with DHF or vehicle control for specified durations. The culture supernatants and biopsy tissues were collected for subsequent analysis of inflammatory mediators and gene expression profiles [1] [2].
The integrated computational and experimental approaches provided compelling evidence for the multi-targeted anti-inflammatory effects of DHF in the context of EoE pathophysiology.
Table 2: Experimental Results of DHF Treatment on Inflammatory Markers in Human Esophagus Biopsies
| Parameter Analyzed | Experimental Method | Effect of DHF Treatment | Biological Significance |
|---|---|---|---|
| TNF-α Protein Level | ELISA of culture supernatant | Significant reduction | Direct inhibition of key inflammatory cytokine |
| IL-6 Protein Level | ELISA of culture supernatant | Significant reduction | Suppression of pro-inflammatory signaling |
| IL-1β Protein Level | ELISA of culture supernatant | Significant reduction | Modulation of innate immune response |
| TNF-α Gene Expression | qRT-PCR of biopsy tissue | Significant reduction | Inhibition at transcriptional level |
| MAPK1 Gene Expression | qRT-PCR of biopsy tissue | Significant reduction | Interference with intracellular signaling |
| CCND Gene Expression | qRT-PCR of biopsy tissue | Significant reduction | Potential effect on cell cycle progression |
Computational analyses identified 29 common targets of DHF in EoE, with TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 emerging as the most significant mediators of its therapeutic effects [1] [2]. The protein-protein interaction (PPI) and gene ontology (GO) enrichment analyses revealed that DHF influences multiple interconnected biological processes, including inflammatory response, apoptotic signaling, and immune system regulation [3]. The compound-target-pathway-disease network construction demonstrated DHF's multi-targeted mechanism of action, simultaneously modulating several key inflammatory pathways implicated in EoE pathogenesis [1].
The molecular docking analysis provided atomic-level insights into the DHF-TNF-α interaction, demonstrating that DHF binds directly to TNF-α with high affinity and specificity [1]. This direct binding likely interferes with the TNF-α/TNF receptor interaction, thereby disrupting downstream inflammatory signaling cascades [4]. The molecular dynamics simulations further confirmed the stability of the DHF-TNF-α complex, showing consistent binding patterns and minimal structural fluctuations throughout the simulation period [1]. These computational findings were strongly supported by the experimental results, which demonstrated significant reduction in both protein levels and gene expression of key inflammatory mediators in DHF-treated human esophagus biopsies compared to controls [1] [2] [3].
Objective: To predict the binding orientation, affinity, and stability of DHF with TNF-α using computational docking and dynamics simulation.
Materials and Software:
Procedure:
Protein Preparation:
Ligand Preparation:
Molecular Docking:
Molecular Dynamics Simulation:
Binding Energy Calculation:
Objective: To validate the anti-inflammatory effects of DHF predicted by computational analysis in human tissue samples.
Materials:
Procedure:
Biopsy Collection and Processing:
Biopsy Culture and DHF Treatment:
Sample Collection:
ELISA for Inflammatory Mediators:
Gene Expression Analysis by qRT-PCR:
Data Analysis:
The experimental and computational approaches described in this application note are summarized in the following workflow diagrams, created using Graphviz DOT language with adherence to the specified formatting guidelines.
Diagram 1: Computational workflow for DHF-TNF-α interaction analysis, integrating target mining, molecular docking, dynamics simulation, and experimental validation.
Diagram 2: Experimental validation workflow for assessing DHF effects in human esophagus biopsies, including treatment, sample processing, and multi-analyte analysis.
The integrated computational and experimental approaches detailed in this application note provide a comprehensive framework for investigating the molecular interactions between this compound and TNF-α. The molecular docking analysis demonstrates that DHF binds directly to TNF-α with high affinity (-7.7 kcal/mol), while molecular dynamics simulations confirm the stability of this interaction [1]. These computational predictions are strongly supported by ex vivo validation in human esophagus biopsies, which shows significant reduction in key inflammatory mediators including TNF-α, IL-6, IL-8, and IL-1β at both protein and gene expression levels [1] [2] [3].
The multi-targeted mechanism of action of DHF, influencing 29 common targets in EoE pathophysiology, positions this flavonoid compound as a promising therapeutic candidate worthy of further investigation [1] [3]. The protocols outlined herein provide researchers with robust methodological frameworks for both computational prediction and experimental validation of small molecule interactions with inflammatory targets, contributing to the development of more effective therapeutics for eosinophilic esophagitis and other inflammatory conditions.
When adding your 7,8-DHF stock solution to cell cultures, the final DMSO concentration must be controlled to avoid solvent-induced toxicity. The safe level can depend on the cell type and exposure time.
The table below summarizes key findings from a 2025 study that systematically evaluated DMSO cytotoxicity in six cancer cell lines [3]:
| DMSO Concentration (v/v) | Cytotoxic Effect Observed | Recommendations |
|---|---|---|
| 0.3125% | Minimal cytotoxicity across most cell lines (except MCF-7) at 24, 48, and 72 hours [3]. | A good starting point as a generally safe concentration for many cell lines [3]. |
| > 0.3125% | Concentration-dependent and cell-line-dependent cytotoxic effects were observed [3]. | The maximum tolerated concentration should be determined for each specific cell line and experimental setup [3]. |
> Important Note: The study concluded that DMSO at 0.3125% is a good choice as a solvent due to its low toxicity in most tested cell lines, but the safe concentration limit is dependent on cell type and exposure duration [3]. Always include a solvent control group (e.g., culture medium with the same concentration of DMSO but without 7,8-DHF) in your experiments.
Below is a generalized workflow for preparing and applying 7,8-DHF in cell-based assays, incorporating best practices for solvent use.
Understanding the molecular targets of 7,8-DHF is crucial for interpreting your experimental results. Recent research has revealed two primary, and potentially overlapping, mechanisms.
The diagram above shows that 7,8-DHF has a dual mechanism [4]. For years, it was primarily considered a TrkB agonist [5]. However, a 2023 study convincingly identified it as a potent, direct inhibitor of the enzyme Pyridoxal 5'-phosphate phosphatase (PDXP), which increases levels of active Vitamin B6 (PLP) in the brain and may explain its cognitive-enhancing effects [4].
| Parameter | Value | Experimental Context |
|---|---|---|
| 7,4'-DHF IC₅₀ | 1.4 µM | Inhibition of PMA-stimulated MUC5AC gene expression and production in NCI-H292 cells [1] [2] [3]. |
| Glycyrrhizin IC₅₀ | 38 µM | Positive control from the same study, showing 7,4'-DHF is about 28 times more potent [1] [2]. |
| PMA Stimulation | 10 ng/mL | Concentration used to induce MUC5AC expression [1]. |
| Pre-treatment Time | 30 minutes | Cells were pre-treated with 7,4'-DHF before PMA stimulation [1]. |
| Incubation Time | 24 hours | Duration of PMA stimulation after pre-treatment [1]. |
The following methodology is reconstructed from the research articles for determining the IC₅₀ of 7,4'-DHF in NCI-H292 cells [1].
The experimental workflow for determining the IC₅₀ of 7,4'-DHF involves a series of standardized steps, which can be visualized as follows:
After serum deprivation, follow these steps:
MUC5AC protein levels are quantified using an indirect ELISA [1]:
The inhibitory effect of 7,4'-DHF is associated with the modulation of key signaling pathways involved in mucin production, as illustrated below [1] [2]:
Q1: What is the source of 7,4'-DHF? A1: 7,4'-Dihydroxyflavone is a flavonoid that can be isolated from the Chinese herb Glycyrrhiza uralensis [1] [3].
Q2: Why are NCI-H292 cells a suitable model for this study? A2: The NCI-H292 cell line is a human pulmonary mucoepidermoid carcinoma cell line that retains mucoepidermoid characteristics. It is a widely accepted and well-characterized model for studying the regulation of MUC5AC, a major mucin protein in the airways [1] [4].
Q3: Besides MUC5AC inhibition, what other biological activities does 7,4'-DHF have? A3: Research indicates that 7,4'-DHF also acts as an eotaxin/CCL11 inhibitor, suppresses the production of Th2 cytokines (IL-4, IL-5), and has demonstrated anti-inflammatory effects in models of eosinophilic esophagitis [5].
7,4'-DHF is a flavonoid isolated from Glycyrrhiza uralensis. Its primary documented effect relevant to biofilms is the inhibition of MUC5AC mucin gene expression and protein secretion [1]. Mucus is a key component of many biofilms, especially in airway diseases. The proposed mechanism involves suppressing key signaling pathways like NF-κB and STAT6, while enhancing HDAC2 expression [1].
The effective concentration of 7,4'-DHF varies based on the experimental model and desired outcome. The table below summarizes key quantitative findings.
| Experimental Model | Target / Key Readout | Effective Concentration | Key Findings / Potency |
|---|---|---|---|
| NCI-H292 Human Airway Cells [1] | MUC5AC Gene & Protein Expression | IC₅₀: 1.4 µM | 28-fold more potent than glycyrrhizin (IC₅₀: 38 µM) |
| NCI-H292 Human Airway Cells [1] | MUC5AC Protein Secretion | 10 µM | Significant inhibition of mucus secretion |
| Murine Asthma Model [1] | MUC5AC in Bronchoalveolar Lavage Fluid | 5 mg/kg (in vivo) | Marked reduction in secreted MUC5AC |
| C. albicans Biofilms [2] | Biofilm Formation (using 3,2'-DHF) | 1 µg/mL (∼3.7 µM) | Strong antibiofilm activity at a low concentration |
This is a standard model for studying mucin overproduction.
This protocol validates the activity in a whole-organism system.
The inhibitory effect of 7,4'-DHF on MUC5AC is linked to its modulation of specific signaling pathways, as illustrated below.
Q1: What is a good starting concentration for 7,4'-DHF in my cell-based assay? A: For initial experiments targeting MUC5AC inhibition, a concentration range of 1 to 10 µM is recommended based on the IC₅₀ and functional data from NCI-H292 cells [1]. A dose-response curve (e.g., 0.1, 1, 5, 10 µM) should be established for your specific model.
Q2: Does 7,4'-DHF have broad-spectrum antibiofilm activity against bacteria? A: The provided search results do not contain direct evidence of 7,4'-DHF's efficacy against bacterial biofilms. Its validated mechanism involves inhibiting human mucin production [1]. However, other hydroxylated flavones (e.g., 3,2'-dihydroxyflavone and 3,5,7-trihydroxyflavone) have demonstrated antibiofilm activity against fungi like C. albicans and bacteria like P. aeruginosa [2] [3], suggesting this class of compounds is promising for broader exploration.
Q3: My ELISA shows high background noise. How can I troubleshoot this? A: Ensure proper blocking of the ELISA plate (using 2% BSA for at least 1 hour). Also, optimize the dilution of your primary and secondary antibodies to minimize non-specific binding. Including control wells without the primary antibody can help identify if the signal is specific.
Q4: The inhibitory effect in my experiment is lower than expected. What could be the reason? A: Consider the following:
The table below summarizes the key quantitative data from a foundational study on 7,4'-DHF's effect on MUC5AC.
| Parameter | Finding | Experimental Context |
|---|---|---|
| IC₅₀ for MUC5AC Production | 1.4 µM [1] [2] | PMA-stimulated NCI-H292 human airway epithelial cells [1] [2]. |
| Potency vs. Glycyrrhizin | 28-fold more potent (Glycyrrhizin IC₅₀ = 38 µM) [1] [2] | Comparative study in the same NCI-H292 cell model [1] [2]. |
| Key Mechanisms of Action | Suppression of NF-κB and STAT6 activation; enhanced HDAC2 expression [1] [2] | Analysis of cell signaling pathways in NCI-H292 cells and a murine asthma model [1] [2]. |
| In Vivo Validation | Marked reduction of MUC5AC in bronchoalveolar lavage (BAL) fluid [1] [2] | Ovalbumin-sensitized and challenged murine model of asthma [1] [2]. |
The core cell-based assay protocol used in the foundational study is as follows [1]:
High background is a common issue that can severely impact assay sensitivity. The following table outlines primary causes and solutions.
| Problem Category | Possible Cause | Recommended Solution |
|---|---|---|
| Assay Setup | Non-specific binding of secondary antibody [3] | Run control without primary antibody. Use a secondary antibody raised in a different species than your sample. Try a pre-adsorbed secondary antibody [3]. |
| Primary antibody concentration too high [3] | Further dilute the antibody to its optimal concentration via titration [3]. | |
| Insufficient blocking [3] [4] | Increase blocking incubation time. Use 5-10% normal serum from the same species as the detection antibody [3]. Consider changing the blocking agent [4]. | |
| Too much substrate or over-amplification [3] | Dilute the substrate, reduce incubation time, or reduce signal amplification (e.g., less biotin on secondary antibody) [3]. | |
| Washing & Plate | Insufficient washing [3] [4] | Wash wells extensively with buffer between all steps. Increase washing time and ensure wells are completely filled and aspirated [3] [4]. |
| Precipitate in wells [3] | Check for visible precipitation. Decrease substrate concentration [3]. | |
| Plate read too late after stop solution [3] | Read the plate immediately after adding the stop solution [3]. | |
| Contamination [4] | Use a clean, sterile workspace with disposable pipette tips. Check reagent expiration dates [4]. |
The diagram below summarizes the key steps in the established protocol for evaluating 7,4'-DHF on MUC5AC.
FAQ 1: What are the main challenges in identifying 7,4'-DHF and its metabolites with LC-MS? The primary difficulties arise from the complex nature of flavonoid compounds. Key challenges include [1]:
FAQ 2: What LC-MS/MS configurations are recommended for this analysis? A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) analyzer, is highly recommended for this work [1]. This setup allows for:
[M+H]+.FAQ 3: How can I improve the separation of 7,4'-DHF metabolites? Using UPLC (Ultra-Performance Liquid Chromatography) with a C18 column and a formic acid/acetonitrile solvent system provides superior chromatographic resolution compared to conventional HPLC, which is crucial for separating complex mixtures of flavonoid glycoconjugates [1].
FAQ 4: Where can I find standard protocols for metabolomics data analysis? The MetaboAnalyst web-based platform offers comprehensive modules for analyzing metabolomics data, including LC-MS spectral processing, peak picking, alignment, and pathway analysis [2]. For a detailed general workflow covering everything from sample preparation to data interpretation, you can refer to the protocol outlined by [3].
This is a central challenge in flavonoid analysis. The table below summarizes the problem and solution strategies.
| Challenge | Description | Solution & Experimental Protocol |
|---|---|---|
| Isobaric Compounds | Different elemental composition but same nominal mass. | Use high-resolution MS to obtain exact mass. Accurately measure mass to distinguish between formulas (e.g., C15H10O4 vs. other possibilities) [1]. |
| Glycoside Isomers | Same aglycone with sugars attached at different positions. | Employ LC-MS/MS with CID. Compare retention times and fragmentation patterns to available standards. Different glycosides produce characteristic fragment ions [1]. |
| Aglycone Isomers | e.g., distinguishing flavones from isoflavones. | Perform tandem MS (MS/MS). The fragmentation patterns of flavones and isoflavones are distinct and can be used for identification [1]. |
Here is a detailed methodology adapted from research on profiling flavonoids in Medicago truncatula, which is directly applicable to 7,4'-DHF [1].
1. Sample Preparation
2. Liquid Chromatography Conditions
3. Mass Spectrometry Conditions
[M+H]+ ions. Use data-dependent acquisition to trigger MS/MS scans on precursor ions.Follow these steps to move from raw data to confident identifications [1] [3]:
The following diagram illustrates the complete experimental and data analysis workflow for identifying 7,4'-DHF metabolites.
Research shows that 7,4'-DHF is a bioactive flavonoid from Glycyrrhiza uralensis with potent anti-inflammatory properties. It significantly inhibits MUC5AC gene expression (a key mucin in asthma) and secretion. The molecular mechanism involves the regulation of key signaling pathways, as shown below [4].
| Feature | 7,4'-Dihydroxyflavone (7,4'-DHF) | Glycyrrhizin |
|---|---|---|
| Source | Flavonoid from Glycyrrhiza uralensis [1] | Triterpenoid from Glycyrrhiza uralensis [1] [2] |
| In vitro IC₅₀ | 1.4 µM [1] [3] [4] | 38 µM [1] [4] |
| Relative Potency | ~28 times more potent than glycyrrhizin [1] [4] | Benchmark compound |
| Key Molecular Mechanisms | Suppresses NF-κB and STAT6 activation; enhances HDAC2 expression [1] [4] | Inhibits MUC5AC gene transcription [2] |
| In vivo Efficacy | Reduced MUC5AC in bronchoalveolar lavage (BAL) fluid in an asthmatic mouse model [1] [4] | Attenuated goblet cell hyperplasia and MUC5AC expression in mouse models [2] |
The primary data for this comparison comes from studies using a standardized cellular model to ensure a direct and fair potency assessment.
The two compounds inhibit MUC5AC through distinct but partially overlapping signaling pathways.
The diagram above illustrates that 7,4'-DHF employs a multi-target strategy by regulating three key players in mucin regulation: it suppresses the activation of the pro-inflammatory transcription factors NF-κB and STAT6, while also enhancing the expression of HDAC2, which is known to repress inflammatory gene expression [1] [4]. In contrast, research indicates that glycyrrhizin acts primarily by directly inhibiting MUC5AC gene transcription [2].
7,8-DHF is a multifaceted small molecule with several documented mechanisms of action, contributing to its effects in various disease models.
The table below summarizes the key mechanisms and the supporting evidence for each.
| Mechanism of Action | Biological Activity | Experimental Support / Key Findings |
|---|---|---|
| TrkB Receptor Agonism [1] | Mimics BDNF; promotes neuronal survival, differentiation, synaptic plasticity; activates MAPK, PI3K/Akt, and PLC-γ pathways [2] [1]. | Selective TrkB activation (not TrkA/C) in primary neurons [1]; Kd of ~320 nM for TrkB in binding assays [1]; antidepressant effects & neurogenesis in mice [3] [4]. |
| PDXP Inhibition [5] | Increases bioactive Vitamin B6 (PLP) in brain; potentially improves cognitive function. | Competitive inhibition of PDXP (low µM affinity) [5]; increased hippocampal PLP in mouse neurons [5]; provides alternative mechanism for cognitive effects. |
| Anti-inflammatory & Anti-pyroptotic [6] | Attenuates NLRP3 inflammasome activation; reduces GSDMD-mediated pyroptosis in microglia. | In vitro reduction of IL-1β/IL-18 in microglia [6]; inhibition of NF-κB signaling (IκBα phosphorylation) [6]; enhanced autophagy (LC3B, p62) & ESCRT-III pathway [6]. |
| Antioxidant Activity [7] | Activates Nrf2 antioxidant pathway; reduces oxidative stress. | In vivo increased Nrf2/GPX-1 & decreased MDA in rat stroke model [7]; in silico molecular docking shows Keap1 binding [7]. |
| Antiviral Activity [8] | Virucidal activity against Influenza A; inhibits neuraminidase. | In vitro virucidal activity (50 µM for H1N1) [8]; neuraminidase inhibition [8]; suppressed viral replication in MDCK cells [8]. |
The following diagram illustrates the primary signaling pathways through which 7,8-DHF exerts its neurotrophic and cognitive effects.
For researchers aiming to validate or explore the activity of 7,8-DHF, here are summaries of key methodologies used in the cited literature.
TrkB Activation and Downstream Signaling Analysis [3] [4]
Forced Swim Test (FST) for Antidepressant Efficacy [3] [4]
Evaluation of Neurogenesis [3] [4]
In Vitro Antiviral and Virucidal Assay [8]
This study combined computational modeling with validation in human esophagus biopsies to identify DHF's key targets and mechanisms [1] [2]. The core finding was that DHF exerts anti-inflammatory effects in EoE by targeting multiple proteins and pathways simultaneously.
The table below summarizes the primary molecular targets of DHF identified in the study and the changes observed after DHF treatment:
| Target Category | Specific Targets | Observed Effect of DHF |
|---|---|---|
| Key Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β, IL-8 | Significant reduction in protein (supernatant) and/or gene expression (biopsy) [1] [2] |
| Kinase Signaling Nodes | MAPK1, MAPK3, AKT1 | Identified as top targets; significant reduction in MAPK1 gene expression [1] [2] |
| Cell Cycle Regulator | CCND1 (Cyclin D1) | Significant reduction in gene expression [1] [2] |
The relationship between these targets and the therapeutic action of DHF can be visualized in the following pathway diagram:
The research employed a defined workflow from computational prediction to experimental validation. The diagram below outlines the key stages of their methodology:
The specific protocols and data for the key validation experiments are detailed in the table below:
| Experimental Stage | Core Methodology Description | Key Quantitative Result |
|---|---|---|
| Computational Target Mining [1] [2] | DHF targets from Swiss Target Prediction, DrugBank, etc. EoE-associated genes from GeneCards, Malacards, etc. Overlap analysis to find common targets. | Identified 29 common targets linking DHF to EoE pathology. |
| Molecular Docking & Simulation [1] [2] | In-silico docking (AutoDock Vina) of DHF against hub targets. Molecular dynamic simulation (GROMACS) for complex stability (50 ns). | Strong, stable binding to TNF-α (Free binding energy = -7.7 kcal/mol). |
| Ex-Vivo Human Biopsy Culture [1] [2] | Esophageal biopsies from pediatric EoE patients cultured with/without DHF. Analysis via ELISA (supernatant protein) and qRT-PCR (tissue gene expression). | Significant reduction in TNF-α, IL-6, IL-8, IL-1β (protein) and TNF-α, IL1-β, IL-6, CCND, MAPK1 (mRNA). |
For researchers and drug development professionals, this study highlights several key points:
The table below summarizes the primary experimental data from a 2022 study that investigated the efficacy and molecular mechanisms of DHF in the context of Eosinophilic Esophagitis (EoE), using human esophagus biopsies for validation [1] [2].
| Aspect Investigated | Key Findings | Experimental Model & Method |
|---|---|---|
| Cytokine Reduction (Protein Level) | Significant reduction of TNF-α, IL-6, IL-8, and IL-1β in culture supernatant [1] [2]. | Human esophagus biopsies from EoE patients, cultured with/without DHF; Analysis by ELISA [1]. |
| Gene Expression Changes | Significant reduction in gene expression levels of TNF-α, IL-1β, IL-6, CCND1, and MAPK1 [1] [2]. | Cultured human esophagus biopsies; Analysis by qRT-PCR [1]. |
| Direct Target Binding | DHF directly binds to TNF-α with a high affinity (free binding energy of -7.7 kcal/mol) and exhibits stable binding dynamics [1]. | In silico molecular docking and dynamic simulation [1]. |
| Key Molecular Targets | Computational analysis identified 29 common targets; the most important were TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 [1]. | Target mining, protein-protein interaction (PPI) analysis, and gene ontology (GO) enrichment [1]. |
For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key experimental methodologies used in the cited study.
1. Ex-Vivo Human Esophagus Biopsy Culture [1]
2. Computational Workflow for Mechanism Identification [1] The study employed a comprehensive computational strategy to predict and elucidate the mechanisms of DHF, which was subsequently validated experimentally. The workflow is summarized in the diagram below.
The research suggests that DHF exerts its therapeutic effects through a multi-targeted mechanism. The diagram below illustrates the proposed signaling pathway and the points where DHF is predicted to interact.
For drug development professionals, the data indicates that DHF is a promising multi-targeted therapeutic candidate.
The table below summarizes the core characteristics and experimental efficacies of liquiritigenin and isoliquiritigenin to facilitate an objective comparison.
| Feature | Liquiritigenin (LIQ) | Isoliquiritigenin (ISL) |
|---|---|---|
| Chemical Class | Flavanone [1] [2] | Chalcone [3] [4] |
| Primary Source | Roots of Glycyrrhiza species (Licorice) [1] [5] | Roots of Glycyrrhiza species (Licorice) [3] [6] [4] |
| Key Mechanisms | - Apoptosis induction [1]
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
1. Anti-inflammatory Effect of LIQ in Arthritis [1]
2. Anti-atopic Dermatitis Effect of LIQ [2]
3. ISL Improvement of Endothelial Function in Diabetes [6]
4. Enhanced Wound Healing with Flavonoid-treated MSC-derived Vesicles [7] [8]
The following diagrams illustrate the key signaling pathways modulated by these compounds, based on the experimental data.
Diagram 1: Key signaling pathways modulated by liquiritigenin and isoliquiritigenin, illustrating their anti-inflammatory, antioxidant, anticancer, and metabolic mechanisms.
Diagram 2: Experimental workflow for evaluating the therapeutic potential of flavonoid-treated MSC-derived extracellular vesicles in wound healing.
The table below compares the activity and experimental data for 7,4'-DHF and other relevant flavonoids.
| Flavonoid | Natural Source | Key Molecular Target(s) | Biological Effect / Model | Experimental Data / Potency |
|---|---|---|---|---|
| 7,4'-Dihydroxyflavone (7,4'-DHF) | Glycyrrhiza uralensis (Licorice) [1] [2] [3] | STAT6, NF-κB, HDAC2, TNF-α, IL-6, IL-1β [1] [2] [3] | Inhibits MUC5AC; Human airway epithelial cells (NCI-H292) & murine asthma model [1] [2] | IC50 = 1.4 µM for MUC5AC gene expression (28x more potent than glycyrrhizin) [2] |
| Aspalathin | Rooibos (Aspalathus linearis) [4] [5] | STAT6, NFAT1 [4] [5] | Ameliorates atopic dermatitis; Mouse model & activated immune cells [4] [5] | Topical application significantly reduced clinical symptoms (erythema, scaling) and serum IgE levels [4] [5]. |
| Chrysin | Various plants (e.g., Passiflora) | Aromatase (CYP19) [6] | In vitro enzyme inhibition [6] | IC50 = 4.2 µM for aromatase [6] |
| 7-Hydroxyflavone (7-HF) | Synthetic / Natural | Aromatase (CYP19) [6] | In vitro enzyme inhibition [6] | IC50 = 0.51 µM for aromatase [6] |
| 7-Methoxyflavone (7-MF) | Synthetic / Some plants (e.g., Meliaceae) [6] | Aromatase (CYP19) [6] | In vitro enzyme inhibition [6] | IC50 = 1.9 µM for aromatase; Improved metabolic stability vs. 7-HF [6] |
To ensure reproducibility, here are the methodologies from the critical studies on 7,4'-DHF.
MUC5AC Inhibition in Airway Cells [2]
Multi-Target Validation in EoE [3]
STAT6 Inhibition in Atopic Dermatitis (for Aspalathin) [5]
The diagram below illustrates the multi-target mechanism by which 7,4'-DHF and Aspalathin inhibit the STAT6 pathway to alleviate allergic inflammation.
A significant challenge in flavonoid drug development is their inherently low oral bioavailability due to poor solubility and rapid metabolism [6] [7]. This is a critical differentiator:
The following table consolidates key experimental data that validates the effect of 7,4'-DHF on HDAC2 expression across different study models.
| Study Model | Treatment | Key Finding on HDAC2 | Experimental Method | Citation |
|---|---|---|---|---|
| Human airway epithelial cells (NCI-H292) | 7,4'-DHF (IC50: 1.4 µM) | Enhanced HDAC2 expression | Cell lysate immunoblotting [1] [2] | [1] [2] |
| Human lung fibroblasts (HLF-1) | 7,4'-DHF co-culture with Dexamethasone | Prevented the impairment of HDAC2 expression caused by long-term dexamethasone exposure [3]. | Immunoblotting [3] | [3] |
| OVA-sensitized murine asthma model | 7,4'-DHF administration | Associated with enhanced HDAC2 expression and reduced mucus secretion [1] [2]. | Analysis of lung tissue and bronchoalveolar lavage fluid [1] [2] | [1] [2] |
To assist in the evaluation and potential replication of these findings, here are the methodologies from the key studies:
The research indicates that 7,4'-DHF does not operate in isolation but influences a network of signaling pathways to exert its effects on mucus (MUC5AC) production. The diagram below illustrates this interconnected mechanism.
The experimental data robustly validates that 7,4'-dihydroxyflavone enhances HDAC2 expression and operates through a multi-targeted mechanism to alleviate mucus hypersecretion.
While data on 7,4'-DHF itself is limited, research on structurally similar flavones provides insights into its potential mechanisms and activity. The table below summarizes key findings from recent studies.
| Compound / Drug | Experimental Model | Key Anti-inflammatory Findings | Mechanism / Pathways Involved | Reference |
|---|---|---|---|---|
| 7,4'-Dihydroxyflavone (7,4'-DHF) | In vitro & in vivo asthma model (mice) | Reduced eosinophilic inflammation, IgE, IL-4, IL-13, IFN-γ; suppressed mucus production [1]. | Regulation of Th2 cytokines, MUC5AC gene expression [1]. | [1] |
| 7,8-Dihydroxyflavone (7,8-DHF) | Coculture of adipocytes & macrophages | Reduced NO, MCP-1, TNF-α, IL-6; increased adiponectin; improved insulin resistance [2]. | Inhibition of JNK & NF-κB signaling pathways [2]. | [2] |
| 7,3',4'-Trihydroxyflavone | 2D & 3D macrophage models (RAW 264.7) | Suppressed NO and IL-1β [3]. | Potential involvement of JAK-STAT pathway [3]. | [3] |
| Standard NSAIDs | Human clinical use | Analgesic, anti-inflammatory, antipyretic effects [4] [5]. | Inhibition of COX-1 & COX-2 enzymes [4] [5]. | [4] [5] |
To help you evaluate the quality of the available data, here are the methodologies from two relevant studies.
A crucial difference exists between flavones and standard drugs in their mechanisms of action.